Reduced Lipophilicity (LogP 0.69) vs. 3-Propylpurin-6-amine (LogP 1.40) Enhances Aqueous Solubility Prediction
6-Amino-3-propyl-7H-purin-2-one displays a calculated LogP of 0.693, reflecting the polarizing effect of the 2-oxo group . In contrast, 3-propylpurin-6-amine—lacking the 2-oxo moiety—exhibits a substantially higher calculated LogP of 1.39970 . This ~0.71 log-unit reduction corresponds to an approximately 5-fold predicted decrease in octanol-water partition coefficient, directly translating to improved aqueous solubility and reduced non-specific membrane partitioning under physiological assay conditions.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.693 |
| Comparator Or Baseline | 3-Propylpurin-6-amine (CAS 80681-19-2): LogP = 1.39970 |
| Quantified Difference | ΔLogP = −0.71 (approx. 5× predicted decrease in partition coefficient) |
| Conditions | Calculated values from Chemsrc database; consistent with ACD/Labs or equivalent algorithm. |
Why This Matters
Lower LogP predicts superior solubility in aqueous assay buffers, reducing the risk of compound precipitation and non-specific binding in biochemical and cell-based screens—critical for obtaining reliable concentration-response data.
- [1] Molbase. 3-propylpurin-6-amine. CAS 80681-19-2. https://m.molbase.cn/baike/2142293/ (accessed 2026-05-10). View Source
